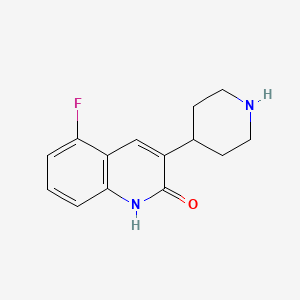

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de quinolina son conocidos por sus diversas actividades biológicas y se utilizan a menudo en química medicinal para el desarrollo de fármacos. La presencia de un átomo de flúor y un anillo de piperidina en la estructura sugiere posibles propiedades farmacológicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one típicamente involucra reacciones orgánicas de múltiples pasos. Un enfoque común podría incluir:

Formación del núcleo de quinolina: Comenzando con un derivado de anilina, se pueden emplear reacciones de ciclización para formar el núcleo de quinolina.

Introducción del átomo de flúor: La fluoración se puede lograr utilizando reactivos como Selectfluor o N-fluorobenzenosulfonimida (NFSI).

Adición del anillo de piperidina: El anillo de piperidina se puede introducir mediante reacciones de sustitución nucleofílica.

Métodos de producción industrial

Los métodos de producción industrial probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactivos rentables, la optimización de las condiciones de reacción para obtener mayores rendimientos y la garantía de la pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina.

Reducción: Las reacciones de reducción podrían usarse para modificar el núcleo de quinolina o el anillo de piperidina.

Sustitución: El átomo de flúor puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo.

Reducción: Gas hidrógeno con un catalizador de paladio o borohidruro de sodio.

Sustitución: Nucleófilos como aminas o tioles.

Productos principales

Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir óxidos de N-quinolina, mientras que la sustitución podría introducir varios grupos funcionales en la molécula.

Aplicaciones Científicas De Investigación

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one podría tener varias aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Posible uso en el estudio de vías e interacciones biológicas.

Medicina: Investigado por sus propiedades farmacológicas, como actividades antiinflamatorias o anticancerígenas.

Industria: Posibles aplicaciones en el desarrollo de nuevos materiales o procesos químicos.

Mecanismo De Acción

El mecanismo de acción dependería del objetivo biológico específico. Por ejemplo:

Objetivos moleculares: Podría interactuar con enzimas, receptores o ADN.

Vías involucradas: Podría influir en las vías de señalización, los procesos metabólicos o la expresión génica.

Comparación Con Compuestos Similares

Compuestos similares

Derivados de quinolina: Como la cloroquina o la quinina, conocidas por sus propiedades antimaláricas.

Compuestos fluorados: Como la fluoxetina, que se utiliza como antidepresivo.

Derivados de piperidina: Como la propia piperidina, que se utiliza en diversas síntesis químicas.

Singularidad

La singularidad de 5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one radica en su combinación específica de un átomo de flúor, un anillo de piperidina y un núcleo de quinolina, lo que puede conferir actividades biológicas y propiedades químicas únicas.

Actividad Biológica

5-Fluoro-3-(piperidin-4-YL)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological effects, and mechanism of action based on diverse research findings.

- Chemical Formula : C14H15FN2O

- CAS Number : 1025230-61-8

- Molecular Structure : The compound features a quinoline core substituted with a fluorine atom and a piperidine moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and piperidine ring formation. Recent advances in synthetic methodologies have improved yield and purity, facilitating further biological evaluations.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 mouse leukemia | Nanomolar range | Inhibition of cell proliferation |

| FaDu hypopharyngeal | Slightly better than bleomycin | Induction of apoptosis through IKKb inhibition |

In one study, the compound showed potent inhibition of L1210 cell proliferation, with growth inhibition reversible by thymidine addition, indicating a potential mechanism involving nucleotide release from prodrugs .

Neuropharmacological Effects

The piperidine moiety in the compound is crucial for its neuropharmacological properties. Studies have shown that derivatives containing this structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease:

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | |

| Butyrylcholinesterase | Non-competitive |

These interactions suggest potential applications in treating neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Enzyme Inhibition : It inhibits key enzymes involved in neurotransmitter breakdown, enhancing cholinergic signaling.

- Nucleotide Release : The prodrug nature allows for intracellular conversion to active metabolites that inhibit DNA synthesis.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer models highlighted the compound's ability to induce apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The structural modifications were crucial for enhancing cytotoxicity, emphasizing the role of the piperidine ring .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, derivatives of this compound showed promise in inhibiting AChE and BuChE, leading to improved cognitive function in animal models. These findings support the potential for developing this compound as a therapeutic agent against neurodegeneration .

Propiedades

Fórmula molecular |

C14H15FN2O |

|---|---|

Peso molecular |

246.28 g/mol |

Nombre IUPAC |

5-fluoro-3-piperidin-4-yl-1H-quinolin-2-one |

InChI |

InChI=1S/C14H15FN2O/c15-12-2-1-3-13-11(12)8-10(14(18)17-13)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2,(H,17,18) |

Clave InChI |

PYHGQLASXCRJJP-UHFFFAOYSA-N |

SMILES canónico |

C1CNCCC1C2=CC3=C(C=CC=C3F)NC2=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.